Ethyl 2-cyano-2-(2-ethylphenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(2-ethylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and an aromatic ring. It is a versatile building block in organic synthesis due to its multiple reactive centers. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 2-ethylphenyl compounds.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
Ethyl 2-cyano-2-(2-ethylphenyl)acetate undergoes various chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can undergo Michael addition reactions due to the presence of the cyano and ester groups.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and phase transfer catalysts. Major products formed from these reactions include substituted alkenes, nitriles, and esters.
Scientific Research Applications
Ethyl 2-cyano-2-(2-ethylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2-ethylphenyl)acetate involves its reactive centers. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be compared with other similar compounds, such as ethyl cyanoacetate and methyl cyanoacetate. These compounds share similar reactive centers but differ in their substituents, which can influence their reactivity and applications .
Ethyl Cyanoacetate: Contains an ethyl ester group and is widely used in organic synthesis.
Methyl Cyanoacetate: Contains a methyl ester group and has similar applications but different reactivity due to the smaller alkyl group.
This compound is unique due to the presence of the 2-ethylphenyl group, which can provide additional steric and electronic effects in chemical reactions.
Properties
CAS No. |
600716-78-7 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-ethylphenyl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-10-7-5-6-8-11(10)12(9-14)13(15)16-4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
UEHBXIDBYDPONT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C#N)C(=O)OCC |
Origin of Product |
United States |
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